molecular formula C8H13Br B6229845 5-(bromomethyl)-5-methylspiro[2.3]hexane CAS No. 2751612-01-6

5-(bromomethyl)-5-methylspiro[2.3]hexane

Cat. No.: B6229845
CAS No.: 2751612-01-6
M. Wt: 189.1
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Description

5-(Bromomethyl)-5-methylspiro[2.3]hexane is a chemical compound with the molecular formula C7H11Br and a molecular weight of 175.07 g/mol . It is characterized by a spirocyclic structure, which includes a bromomethyl group and a methyl group attached to a hexane ring. This compound is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(bromomethyl)-5-methylspiro[2.3]hexane typically involves the bromination of a suitable precursor. One common method is the bromination of 5-methylspiro[2.3]hexane using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-5-methylspiro[2.3]hexane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of azides, thiocyanates, or ethers.

    Oxidation: Formation of alcohols or carboxylic acids.

    Reduction: Formation of methyl derivatives.

Scientific Research Applications

5-(Bromomethyl)-5-methylspiro[2.3]hexane has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biochemical pathways and enzyme interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-(bromomethyl)-5-methylspiro[2.3]hexane involves its interaction with various molecular targets. The bromomethyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins, enzymes, or other biomolecules. This reactivity makes it useful in modifying biological molecules and studying their functions .

Comparison with Similar Compounds

Similar Compounds

  • 5-(Chloromethyl)-5-methylspiro[2.3]hexane
  • 5-(Iodomethyl)-5-methylspiro[2.3]hexane
  • 5-(Hydroxymethyl)-5-methylspiro[2.3]hexane

Uniqueness

5-(Bromomethyl)-5-methylspiro[2.3]hexane is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. The bromine atom’s size and electronegativity influence the compound’s reactivity and the types of reactions it can undergo .

Properties

CAS No.

2751612-01-6

Molecular Formula

C8H13Br

Molecular Weight

189.1

Purity

95

Origin of Product

United States

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